1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one is a complex organic compound with a unique structure. It is known for its distinctive chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C17H26O, and it has a molecular weight of 246.3877 .
Vorbereitungsmethoden
The synthesis of 1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one involves several steps. One common synthetic route includes the cyclization of specific precursors under controlled conditions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or chromatography to isolate the compound from by-products and impurities .
Analyse Chemischer Reaktionen
1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, it may be investigated for its potential therapeutic properties and interactions with biological targets .
In the industrial sector, the compound is used in the production of fragrances and flavors due to its unique aromatic properties . It may also be utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one can be compared with similar compounds such as di-epi-α-cedrene and 2-epi-α-funebrene . These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical behavior .
Eigenschaften
CAS-Nummer |
84752-97-6 |
---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-10-one |
InChI |
InChI=1S/C15H22O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h7,10-12H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
BGDCOEHXBFJKSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C13CC(C2(C)C)C(=CC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.